(5Z)-3-benzyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-benzyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then coupled with the thiazolidinone intermediate through a condensation reaction.
Aromatic Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole moiety or the aromatic rings, potentially leading to the formation of dihydropyrazoles or reduced aromatic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound can be investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-benzyl-5-[(3-{4-[(4-methylbenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-benzyl-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-3-benzyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups and aromatic substituents. This unique structure may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C33H24ClN3O2S2 |
---|---|
Molecular Weight |
594.1 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H24ClN3O2S2/c34-27-15-11-24(12-16-27)22-39-29-17-13-25(14-18-29)31-26(21-37(35-31)28-9-5-2-6-10-28)19-30-32(38)36(33(40)41-30)20-23-7-3-1-4-8-23/h1-19,21H,20,22H2/b30-19- |
InChI Key |
POXFQSCBDZKMQS-FSGOGVSDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl)C6=CC=CC=C6)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl)C6=CC=CC=C6)SC2=S |
Origin of Product |
United States |
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